molecular formula C8H4BrClN2O B14091158 3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile

3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile

Cat. No.: B14091158
M. Wt: 259.49 g/mol
InChI Key: OOZRUPBGDJPXQZ-UHFFFAOYSA-N
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Description

3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a nitrile and a ketone functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile typically involves the reaction of 5-bromo-3-chloropyridine with a suitable nitrile and ketone precursor. One common method involves the use of 5-bromo-3-chloropyridine-2-carboxylic acid as a starting material, which is then converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with a nitrile compound, such as acetonitrile, in the presence of a base like triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The presence of the nitrile and ketone groups allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloropyridine
  • 5-Bromo-2-chloropyridine
  • 2-Bromo-3-chloropyridine

Uniqueness

3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile is unique due to the presence of both nitrile and ketone functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds, offering unique properties and applications in research and industry.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

3-(5-bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C8H4BrClN2O/c9-5-3-6(10)8(12-4-5)7(13)1-2-11/h3-4H,1H2

InChI Key

OOZRUPBGDJPXQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CC#N)Br

Origin of Product

United States

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